![molecular formula C17H19BrN4O2 B2429248 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 2109252-88-0](/img/structure/B2429248.png)
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone
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Description
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H19BrN4O2 and its molecular weight is 391.269. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities:
Triazole derivatives, including those similar to the specified compound, have been synthesized and shown to exhibit significant antibacterial activity against human pathogenic bacteria. Such compounds, due to their antibacterial properties, are potential candidates for further pharmaceutical development (Nagaraj, Srinivas, & Rao, 2018).
Triazole analogues have been used in the context of HIV research. For instance, some triazole derivatives act as noncompetitive allosteric antagonists of the CCR5 receptor, which is critical in HIV-1 entry inhibition (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Certain triazole-containing compounds, derived from 5-HT3 receptor antagonists, have shown nematicidal activity against nematodes like B. xylophilus and M. incognita. This indicates their potential application in agricultural pest control (Xu, Yang, Wang, & Song, 2021).
Pharmacological Importance:
Triazole scaffolds are fundamental in various clinical drugs, demonstrating a range of biological activities including antiviral, anticancer, anxiolytic, and anticonvulsant properties (Prasad et al., 2021).
The synthesis of complex triazole derivatives has been explored for their potential use in medicinal chemistry, especially due to their structural complexity and potential biological activity (Chen et al., 2010).
Chemical Properties and Synthesis:
The synthesis of triazole derivatives often involves intricate chemical processes, indicating the compound's chemical complexity and the potential for diverse applications in pharmaceuticals and other industries (Singh et al., 2017).
Some triazole derivatives have been synthesized and shown to exhibit antimicrobial activity, highlighting their relevance in the development of new antibiotics (Sunitha et al., 2017).
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-24-14-4-5-16(18)15(10-14)17(23)21-11-2-3-12(21)9-13(8-11)22-19-6-7-20-22/h4-7,10-13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHJXJEYKWACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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